

# Spectroscopic and Synthetic Profile of 2-Allylisoindoline-1,3-dione: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Allylisoindoline-1,3-dione

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **2-Allylisoindoline-1,3-dione** (also known as N-allylphthalimide), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines a standard synthesis protocol with an analysis of its expected spectroscopic characteristics based on established principles and data from analogous compounds.

## Chemical Structure and Properties

**2-Allylisoindoline-1,3-dione** is a derivative of phthalimide with an allyl group attached to the nitrogen atom. Its chemical structure is as follows:

Chemical Formula: C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub> Molecular Weight: 187.19 g/mol CAS Number: 5428-09-1

## Synthesis Protocol: The Gabriel Synthesis

The most common and efficient method for the preparation of **2-Allylisoindoline-1,3-dione** is a variation of the Gabriel synthesis. This method involves the N-alkylation of phthalimide.

## Experimental Protocol

Materials:

- Phthalimide
- Potassium carbonate (anhydrous)
- Allyl bromide
- Dimethylformamide (DMF)
- Distilled water
- Ethanol

Procedure:

- To a stirred solution of phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
- Stir the resulting suspension at room temperature for 30 minutes.
- To this mixture, add allyl bromide (1.1 eq) dropwise.
- Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.
- The precipitated solid product is collected by vacuum filtration.
- Wash the solid with cold water and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **2-Allylisooindoline-1,3-dione** as a white solid.

## Spectroscopic Data

The following tables summarize the expected spectroscopic data for **2-Allylisooindoline-1,3-dione** based on its chemical structure and data from similar N-substituted phthalimides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.85	dd	2H	Aromatic H (ortho to C=O)
~7.72	dd	2H	Aromatic H (meta to C=O)
~5.85	m	1H	$-\text{CH}=\text{CH}_2$
~5.25	d	1H	$-\text{CH}=\text{CH}_2$ (trans)
~5.20	d	1H	$-\text{CH}=\text{CH}_2$ (cis)
~4.30	d	2H	$\text{N}-\text{CH}_2-$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~167.8	$\text{C}=\text{O}$
~134.0	Aromatic C (quaternary)
~132.5	$-\text{CH}=\text{CH}_2$
~131.8	Aromatic C-H
~123.2	Aromatic C-H
~117.5	$-\text{CH}=\text{CH}_2$
~40.5	$\text{N}-\text{CH}_2-$

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1770	Strong	C=O stretch (asymmetric, imide)
~1715	Strong	C=O stretch (symmetric, imide)
~1645	Medium	C=C stretch (alkene)
~1605, ~1465	Medium	C=C stretch (aromatic)
~1420	Strong	C-N stretch
~990, ~920	Strong	=C-H bend (alkene, out-of-plane)
~720	Strong	C-H bend (aromatic, ortho-disubstituted)

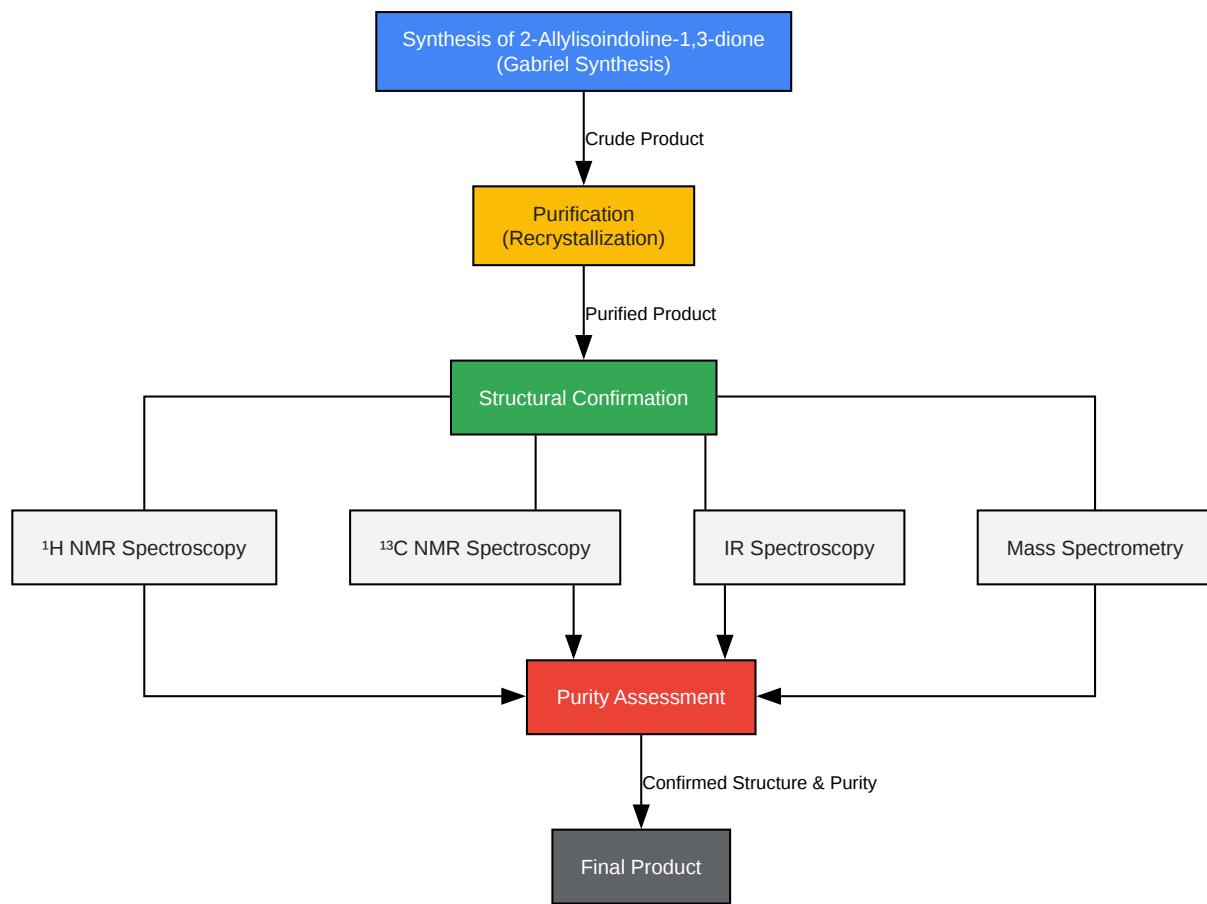
## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization, EI)

m/z	Relative Abundance (%)	Assignment
187	High	[M] <sup>+</sup> (Molecular Ion)
160	Medium	[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>
146	High	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of allyl group)
133	Medium	[C <sub>8</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
104	High	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

# Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of **2-Allylisoindoline-1,3-dione** is depicted in the following diagram. This process ensures the successful synthesis of the target compound and the verification of its purity and structural integrity through various spectroscopic techniques.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)